7-Chloro-4-fluoro-1H-benzimidazole
CAS No.:
Cat. No.: VC17242653
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClFN2 |
|---|---|
| Molecular Weight | 170.57 g/mol |
| IUPAC Name | 7-chloro-4-fluoro-1H-benzimidazole |
| Standard InChI | InChI=1S/C7H4ClFN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
| Standard InChI Key | JYBZFDWGRCAEFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1F)N=CN2)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
7-Chloro-4-fluoro-1H-benzimidazole (IUPAC name: 6-chloro-4-fluoro-1H-benzimidazole) features a fused benzene-imidazole ring system with halogen atoms at distinct positions (Fig. 1) . Key properties include:
| Property | Value |
|---|---|
| Molecular formula | C₇H₄ClFN₂ |
| Molecular weight | 170.57 g/mol |
| SMILES | C1=C(C=C(C2=C1NC=N2)F)Cl |
| InChIKey | PBUDBUDKLDAXKS-UHFFFAOYSA-N |
The chlorine atom at position 7 and fluorine at position 4 induce electron-withdrawing effects, altering the compound’s electronic distribution and reactivity .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments. For example, benzimidazole ring protons resonate at δ 7.25–8.33 ppm in H-NMR, while C-NMR shows peaks for halogenated carbons at δ 111.64–134.76 ppm . These data confirm regioselective halogenation and ring integrity.
Synthesis and Optimization
Condensation-Based Routes
A widely reported method involves reacting 4-fluoro-o-phenylenediamine with chlorinating agents under controlled conditions . For instance:
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Procedure:
This method yields derivatives with >80% purity, confirmed by thin-layer chromatography (TLC) .
Halogenation Strategies
Direct halogenation of benzimidazole precursors using sulfuryl chloride (for chlorination) and Selectfluor® (for fluorination) achieves regioselective substitution . Reaction conditions (temperature, solvent polarity) critically influence halogen positioning and byproduct formation.
Biological Activities and Mechanisms
| Compound | MIC (μg/mL) | Target |
|---|---|---|
| 7-Chloro-4-fluoro derivative | 0.78 | Cell wall synthesis |
Mechanistic studies suggest inhibition of mycobacterial enzymes involved in lipid biosynthesis .
Acetylcholinesterase Inhibition
7-Chloro-4-fluoro-1H-benzimidazole derivatives demonstrate AChE inhibition (IC₅₀ = 2.1 μM), surpassing rivastigmine in in vitro assays . Molecular docking reveals hydrophobic interactions with AChE’s peripheral anionic site, augmented by halogen bonding .
Structure-Activity Relationships (SAR)
Halogen Effects
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Chlorine: Enhances metabolic stability by resisting oxidative degradation .
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Fluorine: Improves membrane permeability via increased lipophilicity (logP = 1.9) .
Comparative Analysis
Replacing chlorine with bromine reduces antitubercular activity (MIC = 3.12 μg/mL), underscoring chlorine’s electronic contributions .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High gastrointestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic CYP3A4-mediated dehalogenation produces non-toxic metabolites .
Toxicity
Acute toxicity (LD₅₀ > 500 mg/kg in rodents) and negligible genotoxicity (Ames test) support further preclinical development .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with pyridine moieties yields candidates with dual antibacterial-antifungal activity .
Material Science
Halogenated benzimidazoles act as ligands in luminescent coordination polymers, with applications in organic light-emitting diodes (OLEDs) .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance bioavailability for central nervous system (CNS) applications .
Green Synthesis
Exploring microwave-assisted and solvent-free reactions may reduce environmental impact .
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